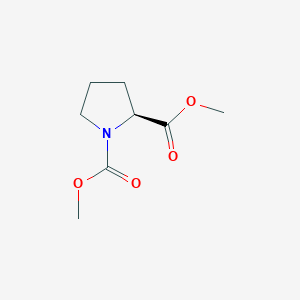

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate

Description

Contextualization of Pyrrolidine (B122466) Core Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone in the design and synthesis of biologically active molecules. researchgate.netnih.govresearchgate.net Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical factor in the specific binding interactions required for therapeutic efficacy. nih.govresearchgate.net This structural feature is a key reason why the pyrrolidine nucleus is found in a multitude of natural alkaloids and is a component of 37 drugs approved by the United States Food and Drug Administration (FDA). nih.gov

In organic synthesis, pyrrolidine derivatives are indispensable as chiral auxiliaries, ligands for transition metals, and organocatalysts, facilitating stereoselective transformations. nih.gov The ability to functionalize the pyrrolidine ring at various positions provides a versatile platform for creating diverse molecular architectures.

Stereochemical Significance of (S)-Dimethyl Pyrrolidine-1,2-dicarboxylate

The defining feature of this compound is its specific stereochemistry at the C2 position, denoted by the (S)-configuration. This chirality is of paramount importance as the biological activity of many compounds is highly dependent on their three-dimensional structure. The spatial arrangement of the substituents on the pyrrolidine ring dictates how a molecule interacts with its biological target, such as an enzyme or receptor. researchgate.net

The presence of two carboxylate groups at the C1 and C2 positions offers multiple points for chemical modification, allowing for the construction of complex molecules with precise stereochemical control. This makes this compound a valuable chiral building block in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. rsc.org

Overview of Academic Research Trajectories for Pyrrolidine-1,2-dicarboxylate Derivatives

Research involving pyrrolidine-1,2-dicarboxylate derivatives has been dynamic, with significant efforts directed towards the synthesis of novel bioactive compounds. These derivatives have shown promise in a variety of therapeutic areas, primarily due to their ability to mimic the structure of proline, an essential amino acid, and to act as rigid scaffolds for presenting functional groups in a defined spatial orientation.

A notable area of investigation is the development of enzyme inhibitors. For instance, various pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov Inhibition of these enzymes is a key strategy in the management of type 2 diabetes. nih.gov In one study, a series of N-Boc proline amides were synthesized, and their inhibitory activity against these enzymes was assessed, highlighting the potential of the pyrrolidine scaffold in designing antidiabetic agents. nih.gov

Furthermore, pyrrolidine carboxamides have been identified as a novel class of inhibitors for enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Structure-based drug design has been employed to optimize these inhibitors, demonstrating the utility of the pyrrolidine-1,2-dicarboxylate scaffold in developing new antibacterial agents. nih.gov

In the realm of neuroscience, analogues of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid have been synthesized and studied for their activity at ionotropic glutamate (B1630785) receptors, including NMDA receptors. nih.gov These studies are crucial for developing new treatments for neurological disorders. The stereoselective synthesis of these analogues often utilizes strategies that rely on chiral precursors like derivatives of pyrrolidine-1,2-dicarboxylic acid. nih.gov

The development of novel synthetic methodologies to access functionalized pyrrolidines also remains an active area of research. This includes stereoselective methods starting from both cyclic and acyclic precursors to generate optically pure pyrrolidine derivatives for use in drug discovery and development. mdpi.comnih.gov

Properties

IUPAC Name |

dimethyl (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)6-4-3-5-9(6)8(11)13-2/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFMYIWPQPIVPO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449603 | |

| Record name | (S)-Dimethyl pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83541-81-5 | |

| Record name | (S)-Dimethyl pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S Dimethyl Pyrrolidine 1,2 Dicarboxylate and Analogues

Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral pyrrolidines. Enantioselective strategies are designed to produce a single enantiomer of a chiral molecule, which is often crucial for its desired biological activity or catalytic function. These strategies can be broadly categorized into those that build the chiral ring system from scratch (chiroselective routes) and those that introduce new stereocenters onto an existing chiral scaffold with high stereocontrol (diastereoselective functionalization).

Chiroselective Routes to the Pyrrolidine (B122466) Ring System

Chiroselective routes establish the stereochemistry of the pyrrolidine ring during its formation. A predominant strategy involves utilizing compounds from the "chiral pool," which are readily available, inexpensive, and enantiomerically pure natural substances. nih.gov Proline and its derivatives, such as 4-hydroxyproline, are common starting materials for introducing a pre-formed, optically pure pyrrolidine fragment into a target molecule. nih.govresearchgate.net For instance, the synthesis of many pyrrolidine-containing drugs begins with the reduction of proline to the corresponding (S)-prolinol. nih.govresearchgate.net

Alternative chiroselective methods involve the formation of the pyrrolidine ring from acyclic precursors via stereoselective cyclization. nih.govresearchgate.net These methods include:

Intramolecular Cyclization: Asymmetric intramolecular reactions, such as the Michael addition, can be used to form the pyrrolidine ring with high stereoselectivity. clockss.org For example, an intramolecular Michael reaction of a chiral precursor derived from (+)-diethyl tartrate can produce a pyrrolidine product with controlled stereocenters. clockss.org

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful, atom-economic method for constructing the pyrrolidine ring with control over multiple stereocenters. acs.orgunife.itnih.gov Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, followed by cycloaddition, provides access to a wide range of structurally complex and highly substituted pyrrolidines. acs.orgunife.it

Ring Contraction: A novel photo-promoted ring contraction of pyridines using silylborane has been developed to produce pyrrolidine derivatives, demonstrating a unique approach to the pyrrolidine skeleton. nih.gov

Diastereoselective Control in Functionalization

Once a chiral pyrrolidine ring is formed, subsequent functionalization must proceed with high diastereoselectivity to avoid the formation of unwanted stereoisomers. This is often achieved by substrate-controlled reactions where the existing stereocenters direct the approach of incoming reagents.

Key strategies for diastereoselective functionalization include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that form complex molecules by combining three or more starting materials in a single operation, often with high stereocontrol. nih.gov For example, a TiCl₄-catalyzed three-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous asymmetric centers to yield highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov Similarly, a Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates pyrrolidines with a high preference for the cis relationship between substituents at the C2 and C5 positions. organic-chemistry.org

Cascade Reactions: A cascade reaction, where multiple bond-forming events occur sequentially in one pot, can generate densely functionalized pyrrolidines with excellent diastereoselectivity. rsc.org An N-bromosuccinimide-induced aminocyclization–ring expansion cascade of cinnamylaziridine affords functionalized pyrrolidines with three stereocenters. rsc.org Another example is a one-pot nitro-Mannich/hydroamination cascade controlled by a combination of base and gold(I) catalysts, which yields pyrrolidines with good to excellent diastereoselectivity. rsc.org

Directed Functionalization: The functional groups already present on the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions. For instance, the hydrozirconation/iodination sequence of chiral homoallylic amines provides a straightforward and diastereoselective route to 2-substituted pyrrolidines. beilstein-journals.org

Catalytic Approaches to Pyrrolidine-1,2-dicarboxylate Construction

Catalytic methods offer a highly efficient and sustainable route to chiral pyrrolidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric organocatalysis has become a particularly powerful tool for these transformations. mdpi.comnih.gov

Organocatalysis in Asymmetric Pyrrolidine Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized the synthesis of chiral compounds, including substituted pyrrolidines. mdpi.commdpi.com The pyrrolidine scaffold itself is a privileged motif in organocatalysis, with proline and its derivatives being among the most successful and widely used catalysts. nih.govnih.gov These catalysts typically operate through the formation of transient enamine or iminium ion intermediates with carbonyl substrates, which then undergo stereoselective reactions. nih.gov

The use of the natural amino acid L-proline as a catalyst for asymmetric reactions dates back to the 1970s with the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an intramolecular aldol (B89426) reaction. nih.govnih.gov However, the field of modern organocatalysis was truly established in 2000 when reports demonstrated L-proline's ability to catalyze intermolecular aldol reactions. nih.govnih.gov

Since these seminal discoveries, extensive modifications of the proline structure have led to the evolution of more efficient and selective organocatalysts. mdpi.comnih.gov This has allowed for the catalysis of a wider range of transformations with increasingly complex substrates. mdpi.com

Key Developments in Proline-Derived Organocatalysts:

| Catalyst Type | Description | Key Features & Applications |

| L-Proline | The original and simplest proline-based organocatalyst. | Catalyzes intermolecular and intramolecular aldol reactions. nih.govnih.gov |

| Diarylprolinol Silyl (B83357) Ethers | Developed independently by Hayashi and Jørgensen in 2005. nih.govnih.gov | Highly efficient for asymmetric functionalization of aldehydes, particularly in Michael additions and α-sulfenylation. |

| Prolinamides | Proline amides, often bifunctional, containing hydrogen-bond-donating groups (e.g., sulfonamides, ureas). mdpi.com | Designed to activate both the nucleophile (via enamine) and the electrophile (via hydrogen bonding). Used in aldol, Michael, and Biginelli reactions. nih.govmdpi.com |

| Peptide-Based Catalysts | Dipeptides, tripeptides, and pseudopeptides incorporating proline. nih.gov | The C-terminal amino acid and overall conformation can influence catalytic efficiency and stereoselectivity, especially in aldol reactions. nih.govmdpi.com |

| (S)-Pyrrolidine Sulfonamide | A class of catalysts that have proven effective in various asymmetric reactions. | Promotes highly enantioselective aldol reactions, even with challenging α,α-dialkyl aldehydes, often on water. acs.orgresearchgate.net |

The fine-tuning of these catalysts, such as adding bulky substituents or incorporating additional functional groups and stereocenters, has been crucial for improving their reactivity and selectivity. mdpi.combeilstein-journals.org

Proline-derived organocatalysts are exceptionally versatile and have been successfully applied to a wide range of fundamental carbon-carbon bond-forming reactions to construct chiral pyrrolidines and their precursors.

Aldol Reaction: The organocatalytic asymmetric aldol reaction is a cornerstone of organocatalysis, producing β-hydroxy carbonyl compounds, which are key synthetic intermediates. tandfonline.comnih.gov Proline and its more complex derivatives, such as prolinamides and peptide catalysts, effectively catalyze the direct aldol reaction between ketones and aldehydes with high enantioselectivity. nih.govacs.orgtandfonline.com For instance, a proline-oxadiazolone conjugate has been shown to be an effective catalyst for aldol condensations, affording products with excellent stereoselectivities (dr: 97:3, ee >99.9%). tandfonline.com

Michael Addition: The asymmetric Michael addition is a powerful method for forming carbon-carbon bonds via the conjugate addition of a nucleophile to an α,β-unsaturated compound. Diarylprolinol silyl ethers are highly efficient catalysts for the Michael addition of aldehydes and ketones to nitroolefins. nih.gov Newly synthesized pyrrolidine-based organocatalysts with bulky substituents have also been shown to be effective, achieving enantioselectivities up to 85% ee in the addition of aldehydes to nitroolefins. nih.govnih.gov Polymer-supported pyrrolidine catalysts have been developed that work optimally in water and are recyclable, making the process more sustainable. acs.org

Mannich Reaction: The enantioselective Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and other nitrogen-containing molecules. digitellinc.com Pyrrolidine-based catalysts, such as (R)-3-pyrrolidinecarboxylic acid, have been shown to efficiently catalyze anti-selective Mannich-type reactions of aldehydes and ketones with α-imino esters, yielding products with high diastereo- and enantioselectivities (up to >99:1 dr, >99% ee). acs.org Modularly designed organocatalysts, self-assembled from cinchona alkaloid derivatives and pyrrolidine-3-carboxylic acid, have also been used to achieve highly stereoselective anti-Mannich reactions. nih.gov A two-step sequence involving an enantioselective Mannich reaction followed by a diastereoselective hydroamination provides a novel synthesis of highly substituted pyrrolidines. acs.org

Metal-Catalyzed Chiral Induction

The enantioselective synthesis of pyrrolidine derivatives is frequently achieved through metal-catalyzed reactions that create stereogenic centers with high fidelity. Chiral metal complexes, in particular, have proven to be highly versatile for controlling enantioselectivity. nih.gov Various transition metals have been employed to catalyze the formation of the chiral pyrrolidine ring.

Iridium-catalyzed reactions have been developed for the reductive generation of azomethine ylides from amides, which then undergo [3+2] cycloaddition reactions to form highly functionalized pyrrolidines. acs.orgunife.it For instance, Vaska's complex, [IrCl(CO)(PPh3)2], at a low loading of 1 mol%, can effectively catalyze the reductive cycloaddition between amides and conjugated alkenes under mild conditions. unife.it This method allows for the synthesis of complex pyrrolidine structures with high diastereoselectivity. acs.org Another approach involves the iridium-catalyzed asymmetric hydrogenation of cyclic enamines, providing a route to optically active cyclic tertiary amines. organic-chemistry.org Furthermore, chiral iridacycle complexes can catalyze a "borrowing hydrogen" annulation process, directly converting racemic diols and primary amines into enantioenriched pyrrolidines. acs.org

Rhodium catalysis is also prominent in the asymmetric synthesis of chiral building blocks. A notable method involves the rhodium-catalyzed asymmetric carboxylation, which allows for the formation of chiral gem-dicarboxylates, key precursors for complex molecules. nih.gov Additionally, rhodium catalysts have been used in combination with O-benzoylhydroxylamines as nitrene precursors to synthesize various pyrrolidines in very good yields. organic-chemistry.org

Other metals like palladium and manganese have also found application. Palladium-catalyzed asymmetric decarboxylative allylation reactions have been used to synthesize 2,2-disubstituted pyrrolidines containing a quaternary carbon center. globethesis.com Meanwhile, manganese ferrite (B1171679) nanorods functionalized with L-proline have been developed as a heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org

Table 1: Overview of Metal-Catalyzed Chiral Induction Methods for Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [IrCl(CO)(PPh3)2] / TMDS | Reductive [3+2] Cycloaddition | Mild conditions, high selectivity, broad scope. unife.it | acs.orgunife.it |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Access to enantioenriched pyrrolidines from diols. acs.org | acs.org |

| [Rh(COD)(Cl)]2 / Chiral Ligand | Asymmetric Carboxylation | Synthesis of chiral gem-dicarboxylates. nih.gov | nih.gov |

| Pd(dba)2 / (R)-BINAP | Decarboxylative Allylation | Forms 2,2-disubstituted pyrrolidines with quaternary centers. globethesis.com | globethesis.com |

Novel Cycloaddition and Cyclization Reactions

Cycloaddition and cyclization reactions represent powerful strategies for the construction of the five-membered pyrrolidine ring, often in a single, highly controlled step.

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, stands out as one of the most efficient and versatile methods for synthesizing the pyrrolidine scaffold. rsc.orgnih.govacs.org This reaction can generate multiple stereocenters in a single step with a high degree of control. nih.govacs.org Azomethine ylides, acting as the 1,3-dipole, can be generated in situ from various precursors and react with a wide range of dipolarophiles to afford structurally diverse pyrrolidines. acs.orgresearchgate.net

The use of chiral metal complexes as catalysts has been instrumental in developing highly enantioselective versions of this reaction. nih.gov These catalysts coordinate with the reactants to steer the cycloaddition towards a specific stereochemical outcome. The reaction's power lies in its ability to construct complex polycyclic and spirocyclic systems by reacting azomethine ylides with cyclic dipolarophiles. acs.org Iridium-catalyzed reductive methods can generate both stabilized and unstabilized azomethine ylides from tertiary amides and lactams, which then undergo regio- and diastereoselective cycloaddition to yield complex pyrrolidine architectures. acs.orgunife.it

Donor-acceptor (D-A) cyclopropanes have emerged as versatile three-carbon building blocks for the synthesis of five-membered rings. acs.org These strained molecules can undergo ring-opening reactions with nucleophiles, followed by cyclization to form pyrrolidine derivatives. A common strategy involves a Lewis acid-catalyzed reaction between a D-A cyclopropane (B1198618) and an amine or imine. acs.orgmdpi.com

For example, in the presence of a Lewis acid like magnesium iodide (MgI2), D-A cyclopropanes react with 1,3,5-triazinanes (surrogates for formylimines) to produce 2-unsubstituted pyrrolidines in high yields under mild conditions. acs.orgorganic-chemistry.org This method tolerates a wide variety of functional groups. acs.org Another approach involves the reaction of D-A cyclopropanes with primary amines, such as anilines and benzylamines. This transformation proceeds via a Lewis acid-catalyzed ring-opening to form a γ-amino ester, which then undergoes in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov This process effectively treats the D-A cyclopropane as a 1,4-C,C-dielectrophile. mdpi.comnih.gov

Table 2: Pyrrolidine Synthesis from Donor-Acceptor (D-A) Cyclopropanes

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| D-A Cyclopropane + 1,3,5-Triazinane | MgI2 | 2-Unsubstituted Pyrrolidine | Mild conditions, high yields (up to 93%). acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |

Oxidative cyclization provides an alternative pathway to the pyrrolidine core by forming C-N or C-C bonds through an oxidative process. One such method involves the osmium-mediated oxidative cyclization of N-protected 1,2-amino alcohols. lookchem.com This reaction is both stereoselective and stereospecific, yielding highly functionalized pyrrolidines. The use of a catalytic amount of osmium (as low as 0.2 mol%) makes this an efficient process, and it can be applied to enantiopure starting materials without loss of enantiomeric purity. lookchem.com

Another modern approach involves iminyl radical cyclizations. O-Phenyloximes tethered to alkenes can undergo a 5-exo-trig iminyl radical cyclization upon microwave irradiation. The resulting cyclic radicals can be trapped with various reagents to form functionalized pyrrolines, which are versatile intermediates for further transformations. nsf.gov Additionally, transition-metal-free methods have been developed, such as the direct δ-amination of sp³ C-H bonds using molecular iodine as the oxidant, providing a straightforward route to pyrrolidines from accessible substrates. organic-chemistry.org

Derivatization Strategies of the Pyrrolidine-1,2-dicarboxylate Core

The pyrrolidine-1,2-dicarboxylate core, once synthesized, can be further modified to create a diverse library of analogues for various applications, including medicinal chemistry and organocatalysis. nih.govnih.gov

A powerful strategy for derivatization is the direct C(sp³)-H activation of the pyrrolidine ring. For instance, an enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine has been developed. acs.org This involves a sequence of enantioselective deprotonation, transmetalation to a configurationally stable organozinc reagent, and subsequent palladium-catalyzed coupling. acs.org This approach has been used to synthesize new (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, demonstrating its utility in creating complex, substituted pyrrolidine structures. nih.gov

The functional groups of the pyrrolidine-1,2-dicarboxylate scaffold, namely the ester and the amine (if deprotected), offer numerous handles for derivatization. Proline and its derivatives are common starting points for creating a wide array of pyrrolidine-based organocatalysts. nih.gov For example, the amine can be converted into various amides or sulfonamides. Ventura's group synthesized a series of pyrrolidine-based organocatalysts derived from tartaric and glyceric acids, demonstrating how additional stereocenters and functional groups can be appended to the core structure to modulate catalytic activity. nih.gov These derivatization strategies are crucial for tuning the steric and electronic properties of the molecule for specific applications, such as in the development of new drugs or more efficient organocatalysts. nih.govnih.gov

Stereochemistry and Conformational Analysis

Chiral Properties and Optical Purity Assessment

The defining chiral feature of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate is the stereogenic center at the C2 position of the pyrrolidine (B122466) ring, which has an (S)-configuration. This chirality is crucial in applications such as asymmetric synthesis, where the compound can be used as a chiral building block or ligand.

The assessment of optical purity is critical to ensure the enantiomeric excess of the (S)-enantiomer. While classical methods like polarimetry can confirm optical activity, more sophisticated techniques are required for precise quantification. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method for separating and quantifying enantiomers.

Furthermore, advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD) offer a powerful tool for determining the absolute configuration of chiral molecules in solution. ru.nlru.nl VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions within the molecule. ru.nl By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (S)-configuration), an unambiguous assignment of the absolute structure can be made. ru.nlnih.gov

Conformational Studies via Spectroscopic Methods

The conformational landscape of pyrrolidine derivatives like this compound is complex, primarily governed by two key structural equilibria: the puckering of the five-membered ring and the cis-trans isomerization of the amide bond (in this case, the N-carbamate group). nih.govresearchgate.net

Ring Puckering : The pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain. These are typically described as "UP" (exo) or "DOWN" (endo) puckers, where one of the carbon atoms deviates from the plane formed by the other ring atoms. acs.orgnih.gov The substituents on the ring influence the energetic preference for a particular pucker. nih.gov

Cis/Trans Isomerization : The rotation around the N1-C(carbonyl) bond is restricted, leading to the existence of cis and trans isomers. The energy barrier between these isomers can be significant, sometimes allowing for their observation as distinct species by spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these conformational dynamics in solution. acs.org For example, the presence of multiple conformers can lead to the appearance of separate sets of signals in the ¹H or ¹³C NMR spectra. researchgate.net

Vibrational Circular Dichroism (VCD) also provides profound insight into the conformational behavior. mdpi.com Because VCD signals are exquisitely sensitive to the three-dimensional arrangement of atoms, the technique can distinguish between different conformers present in solution and help quantify their relative populations, offering a more detailed picture than is available from NMR alone. nih.govmdpi.com

X-ray Crystallographic Analysis of Pyrrolidine-1,2-dicarboxylate Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For pyrrolidine-1,2-dicarboxylate derivatives, a crystallographic analysis provides unambiguous information on several key structural parameters. nih.govmdpi.com

The analysis reveals exact bond lengths, bond angles, and torsion angles, which define the molecule's conformation. mdpi.com For instance, in the crystal structure of a related (2S)-pyrrolidine derivative, the pyrrolidine ring was found to be nonplanar, with a specific carbon atom significantly displaced from the mean plane of the other ring atoms. nih.gov This confirms the puckered nature of the ring predicted by other methods.

Furthermore, X-ray analysis elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and van der Waals forces. nih.govmdpi.com In one study of a pyrrolidine derivative, intermolecular N-H···N hydrogen bonds were observed to link neighboring molecules into chains. nih.gov Although a specific crystal structure for this compound is not detailed in the surveyed literature, the data from analogous structures provide a clear framework for understanding its solid-state properties.

Computational Chemistry Approaches to Molecular Geometry and Dynamics

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful complement to experimental techniques for studying molecular structure and dynamics. researchgate.net For proline derivatives, computational approaches are used to explore the full conformational space and predict the most stable geometries. acs.orgnih.gov

These theoretical calculations can map the potential energy surface (PES) of the molecule, identifying the energy minima corresponding to stable conformers (e.g., UP vs. DOWN puckers) and the transition states that separate them. nih.gov This allows for a quantitative understanding of the energy differences between various conformations and their likelihood of being populated at a given temperature.

Moreover, computational models are instrumental in interpreting experimental data. DFT calculations are routinely used to predict spectroscopic properties, such as NMR chemical shifts, IR frequencies, and VCD spectra. nih.govmdpi.com The excellent agreement often found between calculated and experimental spectra validates the computed structures and provides a deeper level of insight into the electronic and vibrational properties of the molecule. mdpi.comresearchgate.net Other computed properties, such as the molecular electrostatic potential (MEP) map, can predict regions of the molecule that are electron-rich or electron-poor, offering clues about its reactivity. researchgate.net

Table of Mentioned Compounds

Catalytic Applications of Pyrrolidine 1,2 Dicarboxylate Derivatives

Role as Chiral Organocatalysts

The utility of pyrrolidine (B122466) derivatives, particularly those derived from the natural amino acid proline, as organocatalysts is a cornerstone of modern asymmetric synthesis. nih.gov These catalysts operate without the need for metal cofactors, offering a more sustainable and environmentally benign approach to chemical transformations. organic-chemistry.org

The catalytic activity of pyrrolidine-based organocatalysts, including (S)-Dimethyl pyrrolidine-1,2-dicarboxylate, primarily revolves around two key reactive intermediates: enamines and iminium ions. The secondary amine of the pyrrolidine ring is crucial for these catalytic cycles. nih.gov

Enamine Catalysis: In this mode of activation, the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. nih.gov This process enhances the reactivity of the carbonyl compound, allowing it to participate in reactions with various electrophiles. The chirality of the pyrrolidine backbone directs the approach of the electrophile, leading to the formation of a specific stereoisomer of the product. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the chiral product. nih.gov

Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, pyrrolidine catalysts form a chiral iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, thereby activating it for nucleophilic attack. chemscene.com This mode of catalysis is particularly effective in reactions such as the Diels-Alder and Michael additions. The stereochemical outcome is controlled by the chiral environment created by the catalyst, which effectively shields one face of the iminium ion, guiding the nucleophile to the opposite face. nih.gov

Pyrrolidine-derived organocatalysts have demonstrated broad applicability across a range of asymmetric organic reactions. However, their effectiveness can be influenced by several factors, including the structure of the substrates and the reaction conditions. One of the notable limitations can be the requirement for relatively high catalyst loadings (10-30 mol%) to achieve efficient transformations in reasonable timeframes. mdpi.com

The substitution pattern on the pyrrolidine ring plays a critical role in the catalyst's performance. Modifications at the 2- and 5-positions of the pyrrolidine ring, as seen in various derivatives, can significantly impact the catalyst's reactivity and the enantioselectivity of the reaction. organic-chemistry.org For instance, the presence of bulky substituents can enhance stereocontrol by creating a more defined chiral pocket around the active site.

The versatility of pyrrolidine-based catalysts is showcased in their successful application in a multitude of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Aldol (B89426) Reaction: Proline and its derivatives are renowned for catalyzing the direct asymmetric aldol reaction between ketones and aldehydes. The reaction proceeds through an enamine intermediate, delivering the corresponding β-hydroxy ketones with high levels of enantioselectivity. mdpi.com The stereochemical outcome is often rationalized using the Zimmerman-Traxler model for the transition state. nih.gov

Michael Addition: In the asymmetric Michael addition, pyrrolidine catalysts activate ketones or aldehydes via enamine formation to react with nitroolefins and other Michael acceptors. bohrium.com This reaction is highly efficient for the construction of chiral 1,5-dicarbonyl compounds and their analogues. The diastereoselectivity and enantioselectivity are often excellent.

Mannich Reaction: The catalytic asymmetric Mannich reaction, which involves the reaction of an aldehyde, an amine, and a ketone, is effectively promoted by pyrrolidine derivatives. This three-component reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

Diels-Alder Reaction: Through iminium ion activation, pyrrolidine catalysts facilitate the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and dienes. chemscene.com This powerful cycloaddition reaction leads to the formation of chiral six-membered rings with high stereocontrol. Both intermolecular and intramolecular versions of this reaction have been successfully developed. chemscene.com

Amination Reaction: The α-amination of aldehydes and ketones, which introduces a nitrogen atom at the α-position of a carbonyl group, can be catalyzed by pyrrolidine derivatives. This reaction typically involves the reaction of an enamine intermediate with an electrophilic nitrogen source, such as azodicarboxylates, to afford chiral α-amino aldehydes or ketones.

Table 1: Representative Enantioselective Reactions Catalyzed by Pyrrolidine Derivatives

| Reaction | Catalyst Type | Substrates | Product Type | Typical ee (%) |

|---|---|---|---|---|

| Aldol | Proline-based | Ketone + Aldehyde | β-Hydroxy ketone | >90 |

| Michael | Pyrrolidine-sulfonamide | Ketone + Nitroolefin | γ-Nitro ketone | up to 99 |

| Mannich | Proline | Aldehyde + Amine + Ketone | β-Amino ketone | up to 94 |

| Diels-Alder | Imidazolidinone | Diene + α,β-Unsaturated Aldehyde | Cyclohexene derivative | up to 99 |

Integration into Heterogeneous Catalytic Systems

To address challenges associated with catalyst separation and recycling in homogeneous catalysis, researchers have focused on immobilizing chiral pyrrolidine catalysts onto solid supports. Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) have emerged as promising platforms for creating robust and recyclable heterogeneous catalysts.

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The introduction of chiral pyrrolidine derivatives, such as those derived from this compound, into the MOF structure can be achieved through two main strategies: direct synthesis using a functionalized linker or post-synthetic modification of a pre-formed MOF.

These pyrrolidine-functionalized MOFs act as heterogeneous catalysts, where the catalytic sites are located within the well-defined pores of the framework. This confinement can enhance catalytic activity and selectivity by mimicking the active sites of enzymes. Furthermore, the solid nature of MOF catalysts allows for easy recovery and reuse, which is economically and environmentally advantageous. For example, a chiral pyrrolidine-based MOF, Zn-PYI, has been shown to effectively catalyze the asymmetric α-alkylation of aliphatic aldehydes under photocatalytic conditions.

COFs are another class of crystalline porous polymers, but they are composed entirely of light elements linked by strong covalent bonds. This often results in higher thermal and chemical stability compared to MOFs. Chiral pyrrolidine units can be incorporated into COF structures, either during the initial synthesis or through post-synthetic modification techniques like "click" chemistry. nih.gov

Pyrrolidine-functionalized COFs serve as highly stable and recyclable heterogeneous organocatalysts. The ordered and porous nature of COFs allows for efficient mass transfer of substrates and products, while the covalently anchored catalytic sites prevent leaching. These materials have shown great promise in promoting asymmetric C-C bond formation in aqueous media under ambient conditions, demonstrating significant activity, enantioselectivity, and recyclability. For instance, a COF functionalized with chiral pyrrolidine moieties has been successfully employed as a catalyst for the Michael addition reaction.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Proline |

| Enamine |

| Iminium ion |

| Aldehyde |

| Ketone |

| α,β-Unsaturated aldehyde |

| α,β-Unsaturated ketone |

| β-Hydroxy ketone |

| Nitroolefin |

| γ-Nitro ketone |

| β-Amino carbonyl |

| Azodicarboxylate |

| α-Amino aldehyde |

| α-Amino ketone |

| Metal-Organic Frameworks (MOFs) |

| Covalent-Organic Frameworks (COFs) |

Recyclability and Environmental Benefits in Catalysis

Research into pyrrolidine-based organocatalysts has demonstrated that their immobilization on various solid matrices, such as polymers and silica, can lead to robust and recyclable catalytic systems. researchgate.netresearchgate.net These supported catalysts often retain high levels of activity and enantioselectivity over numerous reaction cycles, making them economically and environmentally attractive alternatives to their homogeneous counterparts.

Detailed Research Findings

While specific research focusing exclusively on the recyclability of catalysts derived directly from This compound is not extensively documented in the reviewed literature, the principles are well-established through studies on closely related pyrrolidine derivatives. These studies provide a strong foundation for the potential development of recyclable catalysts from the title compound.

For instance, novel C2-symmetric N,N'-bis-[(pyrrolidin-2-yl)methyl-squaramide] TFA salts have been synthesized and demonstrated to be efficient and recyclable organocatalysts for asymmetric Michael reactions. nih.gov These catalysts, used in combination with triethylamine, afforded high yields and excellent enantioselectivity. The catalytic system proved to be scalable and could be recycled up to four times without a significant drop in its selectivity. nih.gov

Another approach involves the immobilization of pyrrolidine-based catalysts on Merrifield resin. researchgate.net These resin-supported organocatalysts have been effectively used in the Michael addition of ketones to nitrostyrenes, yielding products with high enantioselectivities (up to 98% ee) and diastereoselectivities (up to 99:1 dr). researchgate.net A key finding was that these catalysts could be reused at least five times without a noticeable decrease in their catalytic activity or stereoselectivity. researchgate.net

The table below illustrates the recyclability of a polymer-supported chiral pyrrolidine catalyst in the asymmetric transfer hydrogenation of α,β-unsaturated aldehydes, showcasing the potential for such systems. researchgate.net

Table 1: Recyclability of a Polymer-Supported Pyrrolidine Catalyst

| Cycle | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|

| 1 | 98 | 99 |

| 2 | 97 | 99 |

| 3 | 98 | 98 |

| 4 | 96 | 99 |

This data is representative of polymer-supported pyrrolidine catalysts and illustrates the general principle of recyclability. researchgate.net

Furthermore, the environmental benefits of using pyrrolidine-derived organocatalysts extend beyond their recyclability. These catalysts operate under metal-free conditions, which is a significant advantage in the synthesis of pharmaceutical intermediates where metal contamination is a critical concern. nih.gov The ability to perform reactions in greener solvents, or even in the absence of a solvent, further enhances their environmental profile. nih.gov

The development of lipophilic cinchona squaramide organocatalysts, which can be recycled through simple centrifugation, exemplifies the innovative strategies being employed to create sustainable catalytic processes. beilstein-journals.org These catalysts have been used for the gram-scale synthesis of valuable molecules like (S)-baclofen, demonstrating their practical utility. beilstein-journals.org

Pharmacological Research and Biological Activities of Pyrrolidine 1,2 Dicarboxylate Derivatives

Enzyme and Receptor Target Modulation

The functionalized pyrrolidine (B122466) scaffold is adept at interacting with various biological macromolecules, including kinases, proteases, and other receptors. This has led to the design of potent and selective inhibitors for several important therapeutic targets.

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial for multiple cellular functions, including cell growth, survival, and proliferation. nih.gov The PI3Kδ isoform, in particular, is a key component of B-cell signaling, making it an attractive target for certain B-cell malignancies. nih.gov Research has identified several potent pyrrolidine-based inhibitors of PI3K.

A series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were developed as dual-target inhibitors of PI3Kα and histone deacetylase 6 (HDAC6). nih.gov These compounds demonstrated effective inhibitory activities against both targets, highlighting a strategy for developing new anticancer agents. nih.gov

In another study, novel quinazoline (B50416) derivatives featuring a chiral pyrrolidineoxy group at the 4-position were synthesized as potent and selective PI3Kδ inhibitors. nih.govresearchgate.net Replacing an aryl group with the pyrrolidineoxy substituent led to compounds with improved physicochemical properties, such as enhanced membrane permeability. researchgate.net Several of these analogues demonstrated high potency, with IC50 values comparable to the known PI3Kδ inhibitor idelalisib. nih.gov

Table 1: PI3Kδ Inhibitory Activity of 4-Pyrrolidineoxy Quinazoline Derivatives

| Compound | Structure Feature | Target | IC50 (nM) | Source |

|---|---|---|---|---|

| 12b | Cyclopropyl group | PI3Kδ | 9.3 | nih.gov |

| 12d | - | PI3Kδ | 4.5 | nih.gov |

| 14b | - | PI3Kδ | 3.0 | nih.gov |

| 14c | - | PI3Kδ | 3.9 | nih.gov |

| Idelalisib | Reference Drug | PI3Kδ | 2.7 | nih.gov |

The pyrrolidine scaffold has been successfully incorporated into inhibitors of various proteases and kinases. Using structure-based drug design, a novel series of pyrrolidine-1,2-dicarboxamides was identified as potent inhibitors of Factor Xa, a critical serine protease in the blood coagulation cascade. nih.gov The initial hit compound, featuring a D-proline scaffold, had an IC50 of 18 nM, and further optimization led to a subnanomolar inhibitor with an IC50 of 0.38 nM. nih.gov

In the field of antibacterial research, pyrrolidine-2,3-dione (B1313883) derivatives were discovered as inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3), an essential enzyme for bacterial cell wall synthesis. nih.gov The inhibitory activity was found to be dependent on key structural features, particularly a 3-hydroxyl group on the pyrrolidine ring. nih.gov

Furthermore, research into kinase inhibition has yielded enantiopure hydroxyl-functionalized pyrrolidine derivatives that show high selectivity for casein kinase 1 (CK1), specifically the CK1γ isoform. nih.gov The chiral pyrrolidine scaffold was instrumental in achieving this selectivity. nih.gov The chemokine receptor CXCR4, which plays a role in cancer metastasis and inflammation, has also been targeted. Pyrrolidine-containing derivatives have been identified as potent CXCR4 antagonists with the ability to inhibit CXCL12-induced cellular signaling. nih.gov

Neurobiological Research Aspects

Pyrrolidine derivatives have been extensively studied for their effects on the central nervous system, showing activity that modulates neurotransmitter systems and provides neuroprotection.

Certain pyrrolidine dicarboxylate derivatives are known to interact with the glutamatergic system, a primary excitatory neurotransmitter system in the brain. nih.gov Naturally occurring derivatives known as kainoids, such as kainic acid, are potent agonists of glutamate (B1630785) receptors and are used as pharmacological tools to study neuroexcitatory pathways. nih.gov Similarly, acromelic acids, isolated from poisonous mushrooms, also act as N-methyl-D-aspartic acid (NMDA) receptor agonists. nih.gov

Synthetic derivatives have been designed to selectively modulate glutamate transport. For instance, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC) is a well-known inhibitor of plasma membrane glutamate transporters, leading to an increase in extracellular glutamate levels. acs.orgnih.gov Studies have shown that one specific diastereomer of pyrrolidine-2,4-dicarboxylate can selectively inhibit glutamate uptake, demonstrating the importance of stereochemistry for biological activity. acs.org The elevation of glutamate by L-trans-PDC is believed to activate a positive feedback loop involving corticostriatal and thalamostriatal pathways. nih.gov

The modulation of neuronal pathways by pyrrolidine derivatives has prompted investigations into their neuroprotective potential, particularly in models of cognitive impairment and neurodegenerative disease. nih.gov A study on novel pyrrolidine-2-one derivatives found that they provided neuroprotective effects in a mouse model of scopolamine-induced cognitive deficits. nih.govresearchgate.net The administration of these derivatives was shown to reverse behavioral changes and mitigate biochemical alterations, such as reducing acetylcholinesterase (AChE) activity and lipid peroxidation while restoring levels of antioxidants like reduced glutathione (B108866) (GSH). nih.govresearchgate.net

In a primary culture of rat cortical neurons, a novel phenylpyrrolidine derivative demonstrated a significant neuroprotective effect against glutamate-induced toxicity, a mechanism relevant to ischemic stroke. mdpi.com The compound increased cell survival by 37% after exposure to glutamate. mdpi.com However, the neurobiological effects can be complex; the glutamate uptake inhibitor L-trans-PDC, while not toxic on its own, becomes neurotoxic when combined with subthreshold concentrations of mitochondrial toxins, leading to a rapid decline in ATP levels and cell death. researchgate.net This highlights that disrupting glutamate homeostasis can have detrimental effects under conditions of cellular stress. researchgate.net

Investigation of Anticancer and Anti-inflammatory Potential

Derivatives based on the pyrrolidine-1,2-dicarboxylate structure have shown significant promise as both anticancer and anti-inflammatory agents by targeting key pathways in cell proliferation and the inflammatory response.

Research has yielded a variety of pyrrolidine derivatives with potent antiproliferative activity against numerous cancer cell lines. bohrium.com For instance, thiosemicarbazone pyrrolidine–copper(II) complexes were found to be highly potent against the SW480 colon cancer cell line, with one complex being approximately three times more potent than the standard drug cisplatin. nih.gov A series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were developed as dual inhibitors of PI3Kα and HDAC6 for cancer treatment. nih.gov Other studies have identified pyrrolidine compounds with trifluoromethyl substituents that exhibit strong cytotoxicity in HCT116 cells. bohrium.com Additionally, 5-oxopyrrolidine derivatives have demonstrated significant anticancer activity against human A549 lung cancer cells, especially those incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings. mdpi.commdpi.com

In the realm of anti-inflammatory research, pyrrolidine derivatives have been developed as inhibitors of key inflammatory enzymes. N-substituted pyrrolidine-2,5-diones have emerged as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a primary target for anti-inflammatory drugs. ebi.ac.uk One compound from this series, 13e, showed a high selectivity index of 31.5 for COX-2 over COX-1. ebi.ac.uk Another study synthesized Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) and evaluated its activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX). mdpi.com The compound showed greater inhibition of COX-2 compared to COX-1, suggesting potential as a selective anti-inflammatory agent, and also demonstrated significant 5-LOX inhibition. mdpi.com

Table 2: Anticancer and Anti-inflammatory Activity of Selected Pyrrolidine Derivatives

| Compound/Derivative | Biological Activity | Target/Cell Line | IC50 Value | Source |

|---|---|---|---|---|

| Copper complex 37a | Anticancer | SW480 | 0.99 ± 0.09 µM | nih.gov |

| Compound 3h | Anticancer | HCT116 | Potent | bohrium.com |

| Compound 3k | Anticancer | HCT116 | Potent | bohrium.com |

| Compound 13e | Anti-inflammatory | COX-2 | 0.98 µM | ebi.ac.uk |

| MAK01 | Anti-inflammatory | COX-1 | 314 µg/mL | mdpi.com |

| MAK01 | Anti-inflammatory | COX-2 | Not specified, but greater than COX-1 | mdpi.com |

| MAK01 | Anti-inflammatory | 5-LOX | 105 µg/mL | mdpi.com |

Antimicrobial Research

The pyrrolidine nucleus is a key structural motif found in many compounds evaluated for antimicrobial properties. nih.govscispace.com The massive use of conventional antibiotics has led to the emergence of multidrug-resistant pathogens, driving the development of new molecules with antimicrobial activity. nih.gov Research has shown that various derivatives of the pyrrolidine scaffold exhibit activity against a range of microbial species.

Studies on pyrrolidine-2,5-dione derivatives have demonstrated their potential. In one study, two newly synthesized pyrrolidine-2,5-dione derivatives, along with a precursor, were tested against several bacterial and fungal species. The compounds displayed moderate antimicrobial activities, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL. scispace.comresearchgate.netresearchgate.net The results indicated that an azo-functionalized derivative showed better antibacterial activity against Staphylococcus aureus and Vibrio cholerae strains compared to its precursor. researchgate.netresearchgate.net

Another study focused on 5-oxopyrrolidine derivatives and their antimicrobial effects on multidrug-resistant pathogens. A particular derivative, compound 21, which features a 5-nitrothiophene substituent, showed promising and selective activity against various strains of Staphylococcus aureus, including multidrug-resistant and linezolid-resistant isolates, with MIC values between 1 and 8 µg/mL. mdpi.com

The antimicrobial activity of these derivatives is influenced by their specific structural modifications. For instance, research on thiazole-based pyrrolidine derivatives found that a 4-F-phenyl derivative was able to selectively inhibit Gram-positive bacteria, specifically S. aureus and B. cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com Similarly, a study on pyrrolidine-2,3-diones identified several monomeric and dimeric scaffolds with potent anti-biofilm properties against S. aureus. semanticscholar.org A trans-cyclohexyl dimer derivative (compound 30) was particularly effective, showing single-digit MIC values against methicillin-susceptible S. aureus (MSSA) strains. semanticscholar.org

The table below summarizes the antimicrobial activities of selected pyrrolidine derivatives from various research findings.

| Compound/Derivative | Microorganism(s) | Activity Measurement | Result | Reference |

| Pyrrolidine-2,5-dione (Compound 8) | Bacteria | MIC | 16-64 µg/mL | researchgate.netresearchgate.net |

| Pyrrolidine-2,5-dione (Compound 8) | Yeasts | MIC | 64-256 µg/mL | researchgate.netresearchgate.net |

| 5-Oxopyrrolidine (Compound 21) | Multidrug-resistant S. aureus | MIC | 1-8 µg/mL | mdpi.com |

| Thiazole-based Pyrrolidine (Compound 11) | S. aureus | Inhibition Zone (400 µg) | 30.53 ± 0.42 mm | biointerfaceresearch.com |

| Thiazole-based Pyrrolidine (Compound 11) | B. cereus | Inhibition Zone (400 µg) | 21.70 ± 0.36 mm | biointerfaceresearch.com |

| Pyrrolidine-2,3-dione (Dimer 30) | MSSA | MIC | Single-digit µg/mL | semanticscholar.org |

| Succinimide-maleimide (Compound 5a) | Enterococcus faecalis | MIC | 0.25 µg/mL | uobasrah.edu.iq |

| Succinimide-maleimide (Compound 5a) | Candida albicans | MIC | 0.125 µg/mL | uobasrah.edu.iq |

Scaffold for Medicinal Chemistry and Drug Design

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry for developing novel, biologically active compounds. researchgate.netnih.gov Its popularity among medicinal chemists stems from several advantageous features. The non-planar, three-dimensional structure of the saturated pyrrolidine ring allows for a more effective exploration of pharmacophore space compared to its flat, aromatic counterpart, pyrrole. researchgate.netnih.gov This 3D coverage is a significant benefit in drug design. researchgate.net Furthermore, the pyrrolidine motif can enhance key physicochemical properties, such as aqueous solubility, and its nitrogen atom can act as a hydrogen bond acceptor or donor, facilitating interactions with biological targets. pharmablock.com

A prominent example of the pyrrolidine scaffold's application is in the structure-based design of Factor Xa (FXa) inhibitors, which are important anticoagulant agents. Researchers developed a novel series of pyrrolidine-1,2-dicarboxamides as potent and orally bioavailable FXa inhibitors. nih.govresearchgate.net Starting from an initial hit compound based on a D-proline scaffold (IC50 = 18 nM), subsequent optimization led to the discovery of a subnanomolar inhibitor of FXa (IC50 = 0.38 nM). nih.gov This optimization work involved exploring 4,4-disubstituted pyrrolidine-1,2-dicarboxamides to improve pharmacokinetic properties, such as human half-life. researchgate.net The research culminated in the development of compound 7 (PD 0348292), a selective and orally bioavailable FXa inhibitor that entered phase II clinical trials. researchgate.net

The table below presents the inhibitory concentrations for selected pyrrolidine-1,2-dicarboxamide derivatives against Factor Xa.

| Compound | Target | Measurement | Result | Reference |

| Initial Hit (Compound 1) | Factor Xa | IC50 | 18 nM | nih.govresearchgate.net |

| Optimized Inhibitor (Compound 13) | Factor Xa | IC50 | 0.38 nM | nih.govresearchgate.net |

Beyond anticoagulants, the pyrrolidine scaffold is utilized in designing drugs for a wide range of diseases. For example, derivatives of pyrrolidine-2,5-dione have been identified as valuable scaffolds for creating anticonvulsant agents. nih.gov The versatility of the pyrrolidine ring also makes it a crucial building block in the synthesis of complex molecular architectures, such as spirocyclic systems, which are of growing interest in drug discovery. chemrxiv.org The stereochemistry of the pyrrolidine ring is another critical feature, as different spatial orientations of substituents can lead to distinct biological profiles due to varied binding modes with target proteins. researchgate.netnih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr in Pyrrolidine 1,2 Dicarboxylate Systems

Impact of Substituent Variation on Biological Activity

The strategic modification of substituents on the pyrrolidine (B122466) core is a fundamental approach in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. tandfonline.com Research across various therapeutic areas has demonstrated that even minor changes to the groups attached to the pyrrolidine ring can lead to dramatic shifts in biological activity.

A compelling example is the development of pyrrolidine-1,2-dicarboxamides as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. nih.govresearchgate.net An initial hit compound, identified through structure-based design, showed moderate potency. nih.gov Subsequent optimization revealed that modifying a phenylurea substituent had a significant impact. Specifically, replacing a fluorine atom on the aniline (B41778) ring with a chlorine or bromine atom led to the discovery of inhibitors with subnanomolar potency, representing a greater than 40-fold increase in activity. nih.govresearchgate.net

Table 1: Optimization of Pyrrolidine-1,2-dicarboxamide as Factor Xa Inhibitors nih.govresearchgate.net

| Compound | Key Structural Feature (P1 Group) | FXa Inhibitory Potency (IC₅₀) |

|---|---|---|

| Initial Hit (Compound 1) | 4-Fluorophenylurea | 18 nM |

| Optimized Lead (Compound 13) | 4-Chlorophenylurea | 0.38 nM |

Similarly, in the realm of oncology, studies on 5-oxopyrrolidine derivatives have elucidated clear structure-activity relationships (SAR). The conversion of a carboxylic acid group to a hydrazide and subsequently to various hydrazones drastically improved anticancer activity against the A549 human lung adenocarcinoma cell line. nih.gov Further investigation into the hydrazone substituents showed that those containing heterocyclic fragments, such as 2-thienyl or 5-nitrothienyl moieties, were significantly more potent than those with simple aromatic groups. nih.gov Among the aromatic hydrazones, specific substitutions on the phenyl ring were found to be critical; compounds with 4-chlorophenyl, 4-bromophenyl, and 4-dimethylaminophenyl groups demonstrated the highest activity in this subclass. nih.gov

Table 2: Substituent Effects on Anticancer Activity of 5-Oxopyrrolidine Derivatives nih.gov

| Compound Type / Key Substituent | Relative Anticancer Activity (A549 Cells) |

|---|---|

| Carboxylic Acid (Parent) | Weak |

| Hydrazide Intermediate | Weak |

| Hydrazone with 4-Chlorophenyl group | Enhanced |

| Hydrazone with 4-Bromophenyl group | Enhanced |

| Hydrazone with 4-Dimethylaminophenyl group | Most potent (aromatic series) |

| Bishydrazone with 5-Nitrothienyl groups | Highest activity overall |

Stereochemical Influence on Pharmacological Efficacy and Selectivity

The stereochemistry of pyrrolidine derivatives is a critical determinant of their pharmacological profile. nih.govresearchgate.net The defined spatial arrangement of substituents dictates how a molecule fits into a biological target, such as an enzyme active site or a receptor binding pocket. Consequently, different stereoisomers of the same compound can exhibit vastly different activities, selectivities, and metabolic fates. researchgate.netsolubilityofthings.com

The influence of stereochemistry is evident in pyrrolidine derivatives designed as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ). For these compounds, the cis-configuration of substituents at the 3- and 4-positions of the pyrrolidine ring was found to be preferable to the trans orientation for achieving the desired balance of functional activity. nih.gov This demonstrates that the relative orientation of substituents is crucial for optimal interaction with the target receptors.

The importance of stereoisomerism is powerfully illustrated in the case of the calcium channel blocker benidipine. Although not a pyrrolidine-1,2-dicarboxylate itself, its development provides a clear and quantifiable example of stereochemical influence. The initial racemic compound was separated into two diastereomers, termed α and β. nih.gov The α-isomer was found to possess a very strong hypotensive effect, while the β-isomer was virtually inactive. nih.gov Further separation of the active α-isomer into its constituent enantiomers revealed another layer of specificity. The (+)-α isomer, specifically the (S,S)-enantiomer, was 30 to 100 times more potent as an antihypertensive agent than its mirror image, the (-)-α isomer. nih.gov

Table 3: Pharmacological Activity of Benidipine Stereoisomers nih.gov

| Isomer | Configuration | Relative Hypotensive Activity |

|---|---|---|

| β-isomer | Diastereomer | Little to no activity |

| (-)-α isomer | Enantiomer | Active |

| (+)-α isomer | (S,S)-Enantiomer | 30-100x more potent than (-)-α isomer |

This dramatic difference in activity underscores that the precise three-dimensional arrangement of atoms is paramount for effective drug-receptor interaction. The less active or inactive isomers are not merely redundant; they can contribute to off-target effects or different metabolic profiles.

Modulating Catalytic Performance through Structural Modifications

Derivatives of proline, the parent amino acid of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate, are foundational organocatalysts in asymmetric synthesis. nih.govwikipedia.org Their catalytic efficacy is highly dependent on their structure, and targeted modifications are a key strategy for optimizing performance, including reaction rate, yield, and stereoselectivity. organic-chemistry.orgresearchgate.net

The catalytic cycle of proline and its derivatives often involves the formation of an enamine intermediate. The catalyst's structure, particularly the substituents near the nitrogen atom, creates a specific chiral environment that sterically directs the approach of the substrate, favoring the formation of one stereoisomer over the other. nih.gov

Research has shown that modifying the carboxylic acid group of proline can lead to catalysts with improved properties. For instance, replacing it with other acidic moieties like a tetrazole or an acylsulfonamide has been shown to produce catalysts that give superior results compared to proline itself in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions. organic-chemistry.org These modified catalysts often exhibit higher yields and enantioselectivities, function with lower catalyst loadings, and show compatibility with a broader range of solvents, including non-polar solvents where proline is ineffective. organic-chemistry.org

A specific study by Ramapanicker and co-workers involved synthesizing D-prolinamides where the typical carboxylic acid was replaced by a trifluoromethanesulfonamide (B151150) (−NHTf) group. nih.gov The rationale was that this group could act as an effective hydrogen-bond donor, a key interaction in the catalytic transition state. These novel catalysts were effective in promoting the Michael addition of aldehydes to β-nitroalkenes. nih.gov This demonstrates how rational structural modification, based on mechanistic understanding, can be used to modulate and improve catalytic performance. nih.govresearchgate.net

Table 4: Examples of Structural Modifications to Proline-based Organocatalysts

| Catalyst Type | Structural Modification | Observed Advantage | Reference |

|---|---|---|---|

| Tetrazole-Proline Derivative | Replacement of -COOH with a tetrazole ring | Higher enantioselectivity, effective at lower loadings, works in non-polar solvents. | organic-chemistry.org |

| Acylsulfonamide-Proline Derivative | Replacement of -COOH with an acylsulfonamide group | Higher yields and enantioselectivities, broader solvent compatibility. | organic-chemistry.org |

| Prolinamide with -NHTf group | Incorporation of trifluoromethanesulfonamide | Acts as an effective H-bond donor, catalyzing Michael additions. | nih.gov |

| 4-Hydroxy Proline Sulfonamides | Addition of a protected hydroxyl group at C4 | Improved solubility properties compared to proline. | nih.gov |

Emerging Trends and Future Perspectives in Pyrrolidine 1,2 Dicarboxylate Research

Sustainable and Green Chemical Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pyrrolidine (B122466) derivatives. A significant trend is the move towards using renewable starting materials and catalytic processes to minimize environmental impact. For instance, new pyrrolidine-based organocatalysts have been developed from naturally derived precursors like tartaric and glyceric acids. mdpi.com This approach leverages the inherent chirality of these natural products to create effective catalysts for asymmetric reactions. mdpi.com The dearomatization of pyrrole, a readily available feedstock, is another strategy gaining attention for producing functionalized pyrrolidine and pyrrolidinone motifs relevant to medicinal chemistry and natural product synthesis. researchgate.net These methods represent a shift away from traditional synthetic routes that may rely on hazardous reagents or generate significant waste, toward more sustainable and efficient chemical production.

Advancements in Biocatalysis for Chiral Pyrrolidine Production

Biocatalysis has emerged as a powerful tool for producing chiral compounds with high selectivity under mild reaction conditions. nih.gov Enzymes, acting as natural catalysts, offer significant advantages in the synthesis of complex pharmaceutical intermediates. A notable application is the development of a biocatalytic method for producing a key intermediate for Saxagliptin, a dipeptidyl peptidase IV (DPP4) inhibitor. nih.gov In this process, the enzyme Candida antarctica lipase (B570770) B is used to mediate the ammonolysis of a (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid ester. nih.gov The efficiency of this biocatalytic route is significantly higher than traditional chemical methods, as detailed in the table below. nih.gov

Table 1: Comparison of Biocatalytic vs. Chemical Synthesis for a Saxagliptin Intermediate

| Method | Reagents/Catalyst | Yield | Ref |

|---|---|---|---|

| Biocatalytic | Candida antarctica lipase B, Ammonium carbamate | Up to 98% | nih.gov |

| Chemical | Conventional chemical reagents | 57-64% | nih.gov |

The inclusion of adsorbents to remove byproducts like carbon dioxide and ethanol (B145695) was crucial in driving the reaction to near-complete conversion, achieving a 98% yield. nih.gov Such advancements highlight the potential of biocatalysis to provide practical, scalable, and highly efficient alternatives to conventional chemical synthesis for producing valuable chiral pyrrolidine derivatives. nih.govnih.gov

Expanding the Scope of Catalytic Transformations

The development of novel catalytic transformations continues to push the boundaries of pyrrolidine synthesis, enabling the construction of increasingly complex molecular architectures with high precision. One such advancement is the catalytic enantioselective reductive alkynylation of amides. nih.gov This method allows for the one-pot synthesis of various pyrrolidine, piperidine, and indolizidine alkaloids from simple amide and alkyne precursors. nih.gov This strategy streamlines the synthesis of bioactive natural products, demonstrating high efficiency and enantioselectivity (90–98% ee). nih.gov

Other synthetic methods are also expanding the toolkit for chemists. For example, the reduction of proline derivatives using reagents like LiAlH₄ is a common method to produce (S)-prolinol, a versatile precursor for many drugs. nih.gov Furthermore, metal-catalyzed reactions, such as the Ru-catalyzed hydrogenation of pyrrolidine, are being explored, although yields can sometimes be modest. nih.govmdpi.com The ability to functionalize the pre-formed pyrrolidine ring through various reactions, including 1,3-dipolar cycloadditions, provides access to a diverse range of substituted pyrrolidines for screening as potential therapeutic agents. nih.gov

Development of Novel Therapeutic Agents based on the Scaffold

The pyrrolidine scaffold is a privileged structure in drug discovery due to its three-dimensional nature, which allows for effective exploration of pharmacophore space and interaction with biological targets. nih.gov Derivatives of pyrrolidine-1,2-dicarboxylic acid, in particular, are subjects of intense investigation for a wide range of therapeutic applications, including enzyme inhibition, and potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai

A prime example is the structure-based design of pyrrolidine-1,2-dicarboxamides as potent and orally bioavailable inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov Optimization of an initial lead compound resulted in a subnanomolar inhibitor that proved effective in a canine model of thrombosis. nih.gov The pyrrolidine core is also central to numerous approved drugs synthesized from precursors like proline and 4-hydroxyproline. nih.govmdpi.com These include antiviral agents that inhibit the hepatitis C virus NS5A replication complex, such as Daclatasvir and Elbasvir. nih.gov

Table 2: Examples of Therapeutic Agents Derived from Pyrrolidine Scaffolds

| Drug/Candidate Class | Pyrrolidine Precursor | Therapeutic Target/Application | Ref |

|---|---|---|---|

| Factor Xa Inhibitors | Pyrrolidine-1,2-dicarboxamide | Antithrombotic | nih.gov |

| Daclatasvir | N-protected proline | Hepatitis C Virus (NS5A inhibitor) | nih.gov |

| Elbasvir | (S)-prolinol derivative | Hepatitis C Virus (NS5A inhibitor) | nih.gov |

| Avanafil | (S)-prolinol | Erectile Dysfunction (PDE5 inhibitor) | nih.govmdpi.com |

The versatility of the scaffold is further demonstrated in the development of dual-target inhibitors for diabetes treatment and in compounds targeting the central nervous system. nih.gov The stereochemistry of the pyrrolidine ring is often critical, as different spatial orientations of substituents can lead to vastly different biological profiles and binding affinities to target proteins. nih.gov

Synergistic Approaches: Combining Catalysis and Medicinal Chemistry

The interface between advanced catalytic synthesis and medicinal chemistry is a particularly fruitful area of research. Synergistic approaches that combine multiple catalytic processes or integrate catalysis directly with drug design are accelerating the discovery of new therapeutic agents. For example, organocatalysts have been designed to synergistically activate both the nucleophilic and electrophilic partners in a reaction through multiple non-covalent interactions, such as enamine and hydrogen bonding activation. mdpi.com

Furthermore, combining different types of catalysis in one-pot reactions, such as the previously mentioned enantioselective reductive alkynylation followed by Pd-catalyzed tandem reactions, enables the rapid and efficient total synthesis of complex alkaloids. nih.gov This efficiency is a direct boon to medicinal chemistry. By providing rapid access to libraries of complex and stereochemically diverse molecules, these advanced catalytic methods allow for a more thorough exploration of structure-activity relationships (SAR). nih.govnih.gov The development of Factor Xa inhibitors, which began with structure-based design and was likely facilitated by efficient synthetic access to analogues, exemplifies this powerful synergy. nih.gov As catalytic methods become more sophisticated, their integration with computational modeling and high-throughput screening will continue to streamline the path from a chiral building block like (S)-Dimethyl pyrrolidine-1,2-dicarboxylate to a novel clinical candidate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-dimethyl pyrrolidine-1,2-dicarboxylate derivatives?

- Methodological Answer : The compound is typically synthesized via [2+2]-photocycloaddition of substituted δ-lactams under BF₃ catalysis, followed by cyclobutane ring expansion to form pyrrolidine derivatives (e.g., dimethyl-2-benzamido-1-benzoyl-3,4-diphenylpyrrolidine-2,5-dicarboxylate) . Alternative routes include hydrolysis and decarboxylation of pre-functionalized pyrrolidine dicarboxylates, with re-esterification to achieve the desired stereochemistry . Key steps involve protecting group strategies (e.g., benzyl or tert-butyl esters) and chiral resolution via chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, trans-3-(1-carboxyethyl)pyrrolidine-2-carboxylic acid derivatives show distinct δH shifts at 3.7–4.2 ppm for ester groups and δC ~170 ppm for carbonyl carbons .

- HRMS : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 432–496 for substituted analogs) .

- IR : Validates ester carbonyl stretches (~1740 cm⁻¹) and secondary amine bands (~3300 cm⁻¹) .

Q. What are common impurities or byproducts in its synthesis, and how are they mitigated?

- Methodological Answer : Side products arise from incomplete esterification or racemization. For instance, cis/trans isomers may form during malonate addition to pyrrolidine cores. These are resolved via flash chromatography (e.g., 7:3 heptane/EtOAc) or recrystallization in ethanol/water mixtures . Copper(I)-promoted ester removal under neutral conditions minimizes unwanted hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) separates enantiomers, as demonstrated in the resolution of tert-butyl/methyl esters .

- Propargylic Ester Resolution : Copper(I)-catalyzed removal of propargylic esters under mild conditions preserves stereochemistry, achieving >95% enantiomeric excess (e.g., for 1-tert-butyl-2-methyl derivatives) .

- Crystallography : Single-crystal X-ray diffraction (e.g., for (2S,4R)-4-hydroxy derivatives) confirms absolute configuration .

Q. What strategies enable structural diversification of the pyrrolidine core for targeted applications (e.g., glutamate receptor ligands)?

- Methodological Answer :

- Malonate Additions : Diethyl/dimethyl malonates introduce substituents at the 3-position via nucleophilic addition to pyrrolidine scaffolds (e.g., allyl, propargyl, or fluorophenyl groups) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties to propargyl-modified derivatives (e.g., 12p in ).

- Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize amines during functionalization, enabling post-synthetic deprotection for bioactivity studies .

Q. How do computational methods (e.g., DFT) support the analysis of pyrrolidine dicarboxylate derivatives?

- Methodological Answer :

- DFT Calculations : Predict intermolecular interactions (e.g., hydrogen bonding in (2S,4R)-4-hydroxy derivatives) and correlate with experimental IR/Raman spectra .

- Molecular Docking : Models binding affinity of substituted pyrrolidines to ionotropic glutamate receptors, guiding rational design of analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for pyrrolidine dicarboxylates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.